![molecular formula C12H10BrN3OS B2484062 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 70420-99-4](/img/structure/B2484062.png)

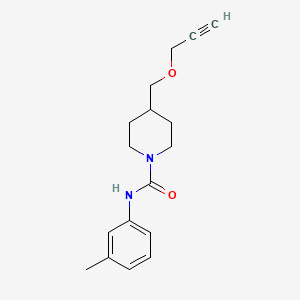

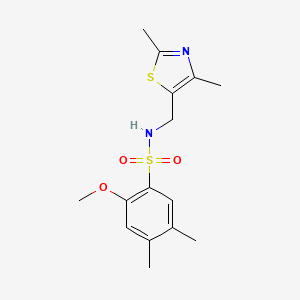

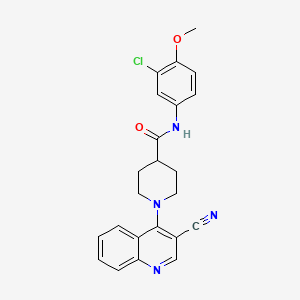

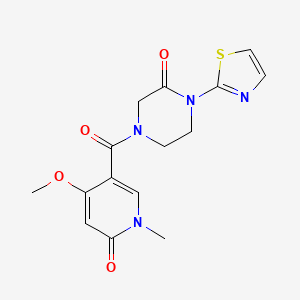

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

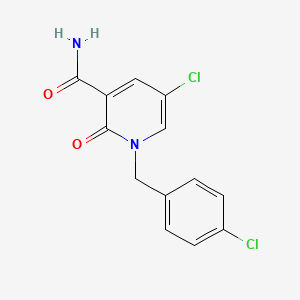

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide belongs to a class of compounds known for their potential in pharmacological applications due to their structural diversity and biological activities. These compounds have been synthesized and studied for their various chemical and physical properties, contributing to their relevance in scientific research, especially in the development of inhibitors and active agents against numerous diseases.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, closely related to the compound of interest, involves structure-activity relationship (SAR) studies to identify potent inhibitors with improved drug-like molecular properties (Shukla et al., 2012). These processes often aim at enhancing specific properties such as solubility, potency, and selectivity by modifying the molecular structure through the introduction of various functional groups.

Molecular Structure Analysis

The crystal structure analysis of analogs provides insight into the molecular conformation, intramolecular interactions, and the overall geometry of the compounds. For instance, compounds exhibiting a folded conformation about the methylene C atom of the thioacetamide bridge have been observed, which influences their interaction with biological targets. Intramolecular N—H⋯N hydrogen bonds often stabilize these conformations, indicating the importance of hydrogen bonding in the molecular structure (Subasri et al., 2016).

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Histamine H3 Receptor Inverse Agonists

Compounds related to pyridazin-3-one, like CEP-26401, have been identified as potent, selective histamine H3 receptor inverse agonists. These are explored for potential treatment of attentional and cognitive disorders (Hudkins et al., 2011).

Glutaminase Inhibitors

Derivatives such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs are being studied as glutaminase inhibitors, showing promise in cancer therapy (Shukla et al., 2012).

Antimicrobial Agents

Heterocyclic compounds incorporating sulfamoyl moieties, similar in structure to the pyridazin-3-ylsulfanylacetamide, have been synthesized and evaluated for their antimicrobial properties (Darwish et al., 2014).

Anti-Asthmatic Agents

Synthesis of imidazo[1,2-b]pyridazines and related compounds has been explored for their potential use as anti-asthmatic agents (Kuwahara et al., 1996).

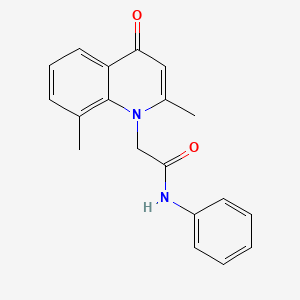

Materials Science and Corrosion Inhibition

Corrosion Inhibition of Mild Steel

Pyridazine derivatives have been investigated for their effects on the corrosion inhibition of mild steel in acidic environments. Their efficiency and the mechanism of action have been studied extensively (Mashuga et al., 2017).

Base Oil Improvement

Pyridazinone derivatives have been synthesized and tested as antioxidants for base oil improvement, demonstrating potential in enhancing the quality and performance of lubricants (Nessim, 2017).

Quantum Chemical Analysis and Molecular Studies

Quantum Chemical Analysis

Studies involving quantum chemical calculations and spectroscopic analysis have been conducted on novel pyridazine derivatives to understand their molecular structure and interactions (Mary et al., 2020).

Molecular Docking Studies

Some pyridazine derivatives have been synthesized and assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies help understand their potential mechanisms of action (Fathima et al., 2021).

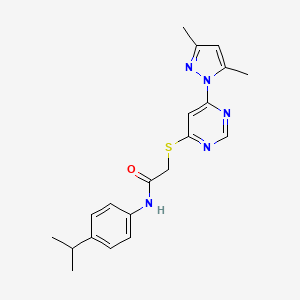

Mécanisme D'action

Target of Action

Pyridazinone derivatives, a class to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Pharmacokinetics

A related compound, 6-(4-bromophenyl)pyridazin-3(2h)-one, has been reported to have high gastrointestinal absorption and is a cyp1a2 inhibitor . It also has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity .

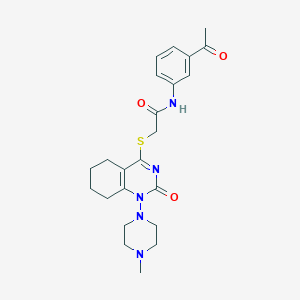

Propriétés

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRZTIKOJUHSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)

![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)